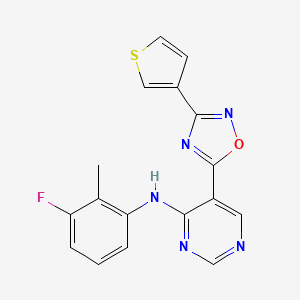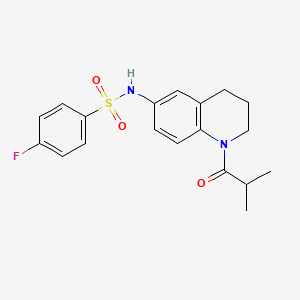![molecular formula C10H9ClF3IN2O B2387608 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide CAS No. 2059280-46-3](/img/structure/B2387608.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, an ethyl linker, and an iodoacetamide moiety
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests . More research is needed to identify the specific targets of this compound.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds containing a trifluoromethyl group, which is present in this compound, are known to have significant impacts in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting they have significant biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide typically involves multiple steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Ethylation: The pyridine derivative undergoes ethylation to introduce the ethyl linker.
Iodoacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Fluopyram: Another compound containing a trifluoromethyl-pyridine moiety, used as a fungicide.
3-chloro-2-aminomethyl-5-(trifluoromethyl)pyridine: A related compound with similar structural features.
Uniqueness
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide is unique due to its combination of a reactive iodoacetamide group and a trifluoromethyl-pyridine moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3IN2O/c11-7-3-6(10(12,13)14)5-17-8(7)1-2-16-9(18)4-15/h3,5H,1-2,4H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZEDHIDSASAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCNC(=O)CI)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
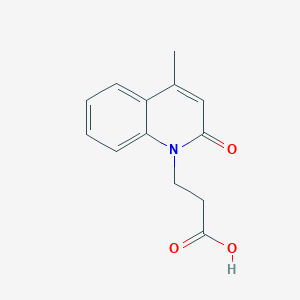
![ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2387528.png)
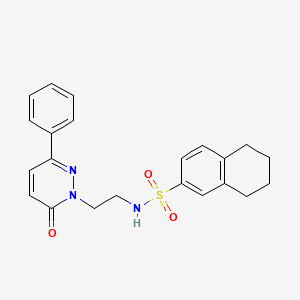
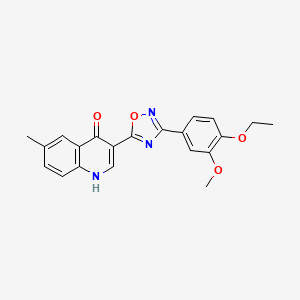

![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)
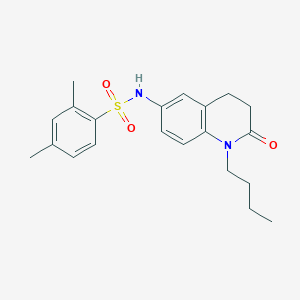
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]butanamide](/img/structure/B2387542.png)
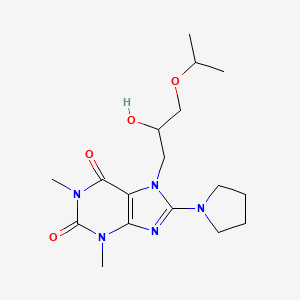
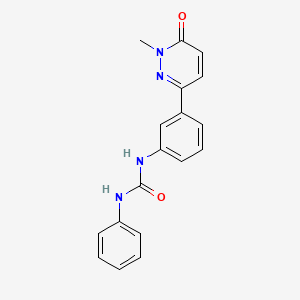
![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
